2-Amino-6-sulfamoylbenzothiazole (Derived from Target Compound) vs. Acetazolamide (AAZ): Comparable hCA I and hCA II Inhibition Potency with Statistical Validation
The free sulfonamide derivative synthesized from 2-Amino-1,3-benzothiazole-6-sulfonyl chloride (SMABT) and its Cu(II) complexes exhibit inhibitory Ki values against human carbonic anhydrase isoforms I and II (hCA I, hCA II) that are comparable to the clinically used standard acetazolamide (AAZ) [1]. Esterase Ki values for the proton transfer salt (1) and Cu(II) complexes (2-4) ranged from 0.089 ± 0.008 μM to 0.149 ± 0.017 μM for hCA I, and from 0.046 ± 0.008 μM to 0.085 ± 0.019 μM for hCA II, with statistical analysis (one-way ANOVA) confirming significance at p < 0.0001 [1]. This demonstrates that derivatives of this specific scaffold can achieve therapeutically relevant enzyme inhibition profiles.
| Evidence Dimension | Inhibition constant (Ki) for human carbonic anhydrase isoforms |
|---|---|
| Target Compound Data | hCA I Ki: 0.089 - 0.149 μM; hCA II Ki: 0.046 - 0.085 μM (for SMABT-derived proton transfer salt and Cu(II) complexes) |
| Comparator Or Baseline | Acetazolamide (AAZ, standard sulfonamide CA inhibitor) |
| Quantified Difference | Inhibition potentials of the salt (1) and metal complexes (2-4) are comparable with AAZ [1]. |
| Conditions | In vitro hydratase and esterase activity assays on purified human hCA I and hCA II isoenzymes |
Why This Matters
This provides quantitative proof-of-principle that derivatives from this specific 2-amino-6-sulfonyl scaffold are capable of achieving potent CA inhibition, supporting its selection over non-sulfamoyl benzothiazole analogs for CA-related drug discovery programs.
- [1] Alkan Alkaya Z, İlkimen H, Yenikaya C, et al. Synthesis and characterization of Cu(II) complexes of 2-amino-6-sulfamoylbenzothiazole and their inhibition studies on carbonic anhydrase isoenzymes. Polyhedron. 2018;151:199-205. doi:10.1016/j.poly.2018.05.015. View Source
